Rhamnetin-O(3)-neohesperidoside
CAS No.: 101330-77-2
VCID: VC0009759
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Rhamnetin-O(3)-neohesperidoside is a flavonoid glycoside derived from plants such as Typha angustata and Typha latifolia. It has a molecular weight of 624.54 g/mol and appears as a yellow powder, soluble in methanol. The compound is composed of a rhamnetin aglycone linked to a neohesperidoside moiety, which contributes to its unique properties and biological activities. Its specific combination of rhamnetin and neohesperidin enhances its biological activities compared to similar compounds, making it distinct. This compound exhibits various biological activities attributed to its flavonoid structure, making it useful in dietary supplements and drug formulations. Rhamnetin-O(3)-neohesperidoside's applications span across fields, with interaction studies focusing on its synergistic effects with other compounds. Researchers have explored several synthesis methods to obtain Rhamnetin-O(3)-neohesperidoside for research and application purposes. Isorhamnetin-3-O-neohesperidoside is a compound with a similar structure but different aglycone properties. Isorhamnetin, an O-methylated flavon-ol from the class of flavonoids, can be found in yellow or red onions, pears, olive oil, wine, and tomato sauce . Rhamnetin-O(3)-neohesperidoside's distinct structural features contribute to its potent antioxidant properties and potential therapeutic applications, setting it apart from other flavonoid glycosides. |
---|---|
CAS No. | 101330-77-2 |
Product Name | Rhamnetin-O(3)-neohesperidoside |
Molecular Formula | C28H32O16 |
Molecular Weight | 624.5 g/mol |
IUPAC Name | 3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |
Standard InChIKey | BDQAVVLZKLFTIK-KCYUVNIVSA-N |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Synonyms | hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |
PubChem Compound | 5487094 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume